molecular formula C16H15N3O5 B2865489 (1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid CAS No. 726152-43-8

(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid

Cat. No. B2865489
CAS RN: 726152-43-8
M. Wt: 329.312
InChI Key: NTANXJOWCZATGH-UHFFFAOYSA-N
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Description

The compound “(1-Benzyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of cyanuric acid trisodium salt with 2-haloacetic acid derivatives on heating in a solvent or under solvent-free conditions at 190–195°C . The alkylation of cyanuric acid with chloroacetonitrile in DMF in the presence of triethylamine has also been described .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a pyrrolo[2,3-d]pyrimidin-5-yl moiety, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains three keto groups (C=O), a benzyl group (C6H5CH2-), and an acetic acid moiety (-COOH) .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, the reaction of 2,2′,2″-(2,4,6-trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic acid derivatives with nucleophiles in aqueous medium involved opening of the triazinane ring with elimination of carbonyl group, followed by recyclization to 1-carbamoylhydantoins .

Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study by Gangjee et al. (2000) explored the design, synthesis, and structural analysis of a potent dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent, including the N7-benzylated analogue of the compound. This research highlighted the compound's inhibitory effects against TS and DHFR from various sources, suggesting its potential as an antitumor agent (Gangjee et al., 2000).

Synthesis of Heterocyclic Systems

Toplak et al. (1999) utilized a related compound in the synthesis of heterocyclic systems. They employed methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate for preparing various heterocyclic compounds, which demonstrates the versatility of this chemical structure in synthesizing complex molecular architectures (Toplak et al., 1999).

Reactions of Pyrimidine Compounds

Aslanoğlu et al. (2007) investigated the reactions of pyrimidine compounds, including the synthesis of various thioxopyrimidine derivatives. Their work contributed to understanding the chemical properties and potential applications of pyrimidine compounds in medicinal chemistry (Aslanoğlu et al., 2007).

Interactions with Metal Ions

Dendrinou-Samara et al. (1998) studied complexes of Zn(II), Cd(II), and Pt(II) metal ions with anti-inflammatory drugs, including derivatives of the compound . This research indicated the potential for developing new metal-based therapeutic agents (Dendrinou-Samara et al., 1998).

Synthesis and Functionalization of Pyrrolo[2,3-d]pyrimidines

Gangjee et al. (2005) designed and synthesized novel classical antifolates using the pyrrolo[2,3-d]pyrimidine scaffold. They evaluated these as dual inhibitors of dihydrofolate reductase and thymidylate synthase, offering insights into the potential use of these compounds in cancer therapy (Gangjee et al., 2005).

Synthesis of Pyrrol-2-ylsulfanyl Alkanoic Acids

Rudyakova et al. (2008) synthesized (1-Benzyl-1H-pyrrol-2-ylsulfanyl)acetic acid and related compounds, highlighting the synthetic possibilities of these structures in organic chemistry (Rudyakova et al., 2008).

Pyrimidin-5-yl Acetic Acid Derivatives

Bahekar and Shinde (2004) synthesized and evaluated the anti-inflammatory activity of pyrimidin-5-yl-acetic acid derivatives. Their work contributes to the exploration of new therapeutic agents in the treatment of inflammation (Bahekar and Shinde, 2004).

Future Directions

Future research could focus on elucidating the biological activities of this compound and related structures. This could involve in vitro and in vivo studies to determine their potential as therapeutic agents . Additionally, further studies could explore the synthesis of this compound and its derivatives, as well as their reactivity and physical and chemical properties .

properties

IUPAC Name

2-(1-benzyl-3-methyl-2,4,6-trioxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-18-15(23)12-10(7-11(20)21)14(22)17-13(12)19(16(18)24)8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,17,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTANXJOWCZATGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC(=O)C2CC(=O)O)N(C1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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